molecular formula C16H14N2O2 B1228969 6-(4-ethoxy-1H-quinazolin-2-ylidene)-1-cyclohexa-2,4-dienone

6-(4-ethoxy-1H-quinazolin-2-ylidene)-1-cyclohexa-2,4-dienone

Cat. No.: B1228969
M. Wt: 266.29 g/mol
InChI Key: WNYLASPSCTVEKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-ethoxy-1H-quinazolin-2-ylidene)-1-cyclohexa-2,4-dienone is a member of quinazolines.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

2-(4-ethoxyquinazolin-2-yl)phenol

InChI

InChI=1S/C16H14N2O2/c1-2-20-16-11-7-3-5-9-13(11)17-15(18-16)12-8-4-6-10-14(12)19/h3-10,19H,2H2,1H3

InChI Key

WNYLASPSCTVEKI-UHFFFAOYSA-N

SMILES

CCOC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3O

Canonical SMILES

CCOC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(4-Chloro-quinazolin-2-yl)-phenol (50 mg, 0.196 mmol) was placed in a microwave tube charged with a stir bar and dissolved 0.5 ml dry dichloromethane, followed by the addition of 2 ml dry ethanol. Tube was sealed with a cap and heated at 160 to 200° C. for one hour in CEM microwave. Solvent was removed under reduced pressure, reconstituted organic in DMSO and purified by Gilson HPLC. The desired compound was concentrated to a white solid as the TFA salt. LC/MS (10-99%) M/Z 267.2, retention time 2.57 minutes.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-ethoxy-1H-quinazolin-2-ylidene)-1-cyclohexa-2,4-dienone
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6-(4-ethoxy-1H-quinazolin-2-ylidene)-1-cyclohexa-2,4-dienone
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6-(4-ethoxy-1H-quinazolin-2-ylidene)-1-cyclohexa-2,4-dienone
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6-(4-ethoxy-1H-quinazolin-2-ylidene)-1-cyclohexa-2,4-dienone
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6-(4-ethoxy-1H-quinazolin-2-ylidene)-1-cyclohexa-2,4-dienone
Reactant of Route 6
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6-(4-ethoxy-1H-quinazolin-2-ylidene)-1-cyclohexa-2,4-dienone

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